Imidazo[4,5-b]pyridines are a class of heterocyclic compounds characterized by a fused imidazole and pyridine ring system. They are considered bioisosteres of purines and exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and chemical biology research [, , , , , ].
The compound (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a member of the imidazo[4,5-b]pyridine class, which are heterocyclic compounds known for their diverse biological activities. These compounds have gained attention in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic applications. The specific structure of this compound includes a butyl group and a methanamine moiety attached to the imidazo[4,5-b]pyridine framework, which may influence its pharmacological properties.
Imidazo[4,5-b]pyridines are classified as nitrogen-containing heterocycles. They are often evaluated for their activity against various biological targets, including kinases and enzymes involved in metabolic pathways.
The synthesis of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can follow several established synthetic routes commonly used for imidazo[4,5-b]pyridine derivatives. The most prevalent methods include:
The reaction conditions typically involve heating in solvents like dimethylformamide or ethanol, often under reflux or microwave irradiation to enhance yields. The use of oxidizing agents such as sodium periodate or molecular oxygen may be necessary to promote cyclization .
The molecular structure of (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine consists of:
The chemical formula for this compound is , and it has a molecular weight of approximately 216.28 g/mol. The structural features contribute to its potential interaction with biological targets.
Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions:
Reactions are often monitored using techniques such as thin-layer chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity.
The mechanism of action for compounds like (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine often involves:
In silico docking studies have been employed to predict binding affinities and orientations within target proteins, providing insights into their pharmacological profiles .
Imidazo[4,5-b]pyridine derivatives typically exhibit:
These compounds are generally stable under standard laboratory conditions but may undergo degradation under acidic or basic conditions. Their reactivity is influenced by functional groups present on the imidazopyridine scaffold .
(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has potential applications in:
(3-Butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS: 1368616-05-0, C₁₁H₁₆N₄, MW: 204.27 g/mol) belongs to a significant class of nitrogen-containing bicyclic heterocycles with profound relevance in medicinal chemistry. Its core structure consists of an imidazole ring fused with a pyridine ring at positions [4,5-b], creating a planar, electron-rich aromatic system bearing a primary aminomethyl group at position 2 and an N3-butyl substituent. This architecture confers a striking resemblance to naturally occurring purines—specifically guanine and adenine—where the imidazo[4,5-b]pyridine scaffold acts as a bioisostere for the purine nucleus. The fusion pattern preserves the critical hydrogen bonding donor-acceptor capabilities essential for molecular recognition. The aminomethyl group (-CH₂NH₂) at position 2 mirrors the exocyclic amino group found at position 2 in guanine or position 6 in adenine, serving as a key hydrogen-bonding motif for interacting with biological targets. The N3-butyl chain (-CH₂CH₂CH₂CH₃) introduces strategic hydrophobic bulk, enhancing membrane permeability and enabling interactions with lipophilic binding pockets in target proteins, a feature absent in natural purines [1] [2] [10].
This bioisosteric replacement strategy offers substantial advantages over natural purines. Replacing the purine carbon at position 8 with a nitrogen atom (aza-substitution) enhances water solubility due to increased polarity while maintaining the overall shape and electronic distribution necessary for target binding. Furthermore, the scaffold exhibits superior metabolic stability compared to some purine derivatives, as the absence of a readily oxidizable C8-H bond reduces susceptibility to oxidative degradation. These properties make it a privileged structural motif for targeting purine-binding enzymes and receptors, particularly kinases involved in signal transduction pathways critical in oncology. The scaffold's versatility allows for extensive structural modifications at the N3 position (alkyl, arylalkyl, or functionalized alkyl groups) and the C2 position (aminomethyl or substituted amine) to fine-tune potency, selectivity, and pharmacokinetic properties [2] [6] [8].
Table 1: Structural Features and Analogs of (3-Butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Compound Name | CAS Number | Core Structure | N3 Substituent | C2 Substituent | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|---|---|
(3-Butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine | 1368616-05-0 | Imidazo[4,5-b]pyridine | Butyl (-CH₂CH₂CH₂CH₃) | Aminomethyl (-CH₂NH₂) | C₁₁H₁₆N₄ | 204.27 |
(3H-Imidazo[4,5-b]pyridin-2-yl)methanamine hydrochloride | 2437314-24-2 | Imidazo[4,5-b]pyridine | H (Unsubstituted) | Aminomethyl (-CH₂NH₂) | C₇H₉ClN₄ | 184.63 |
(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine hydrochloride | Not Provided | Imidazo[4,5-b]pyridine | Methyl (-CH₃) | Aminomethyl (-CH₂NH₂) | C₈H₁₁ClN₄ | 198.65 |
(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine | Not Provided | Imidazo[4,5-b]pyridine | Isobutyl (-CH₂CH(CH₃)₂) | Aminomethyl (-CH₂NH₂) | C₁₁H₁₆N₄ | 204.27 |
[3-(2-Methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl]methanamine | Not Provided | Imidazo[4,5-b]pyridine | 2-Methoxyethyl (-CH₂CH₂OCH₃) | Aminomethyl (-CH₂NH₂) | C₁₀H₁₄N₄O | 206.25 |
The imidazo[4,5-b]pyridine scaffold, exemplified by (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, is recognized as a privileged structure in modern drug discovery due to its favorable physicochemical properties, synthetic accessibility, and broad biological relevance. This scaffold is characterized by a balanced lipophilicity (predicted Log P ~2-3), which supports cell membrane permeability while retaining sufficient aqueous solubility for bioavailability. Its aromatic nitrogen atoms confer hydrogen-bonding capacity, crucial for high-affinity interactions with biological targets, particularly ATP-binding sites of kinases and other nucleotide-binding enzymes [4] [8] [10].
A significant application of this chemotype lies in oncology therapeutics. Imidazo[4,5-b]pyridine derivatives are prominent in kinase inhibitor discovery, targeting key enzymes like AKT1 (Protein Kinase B), pivotal in the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, driving tumor growth, survival, and therapy resistance. The core structure serves as an effective hinge-binding motif within kinase catalytic domains. For example, Patent WO2024073371A1 details AKT1 inhibitors incorporating substituted imidazo[4,5-b]pyridines, highlighting the scaffold's critical role in disrupting oncogenic signaling. The aminomethyl group at C2 is frequently utilized for further derivatization, enabling attachment of solubilizing groups or pharmacophores targeting specific hydrophobic pockets within the kinase active site [2] [4].
Beyond direct kinase inhibition, imidazo[4,5-b]pyridines demonstrate potent activity against metabolic enzyme targets crucial for cancer cell survival. A lead molecule featuring this scaffold was identified as a potent inhibitor of Pyruvate Kinase M2 (PKM2), an enzyme isoform overexpressed in tumors that reprograms glucose metabolism towards lactate production (Warburg effect), supporting tumor growth, metastasis, and chemoresistance. Preclinical assessment revealed promising drug-like properties for this PKM2 inhibitor, including favorable Log P (2.03), Log D₇.₄ (2.42), plasma protein binding (98%), and stability in plasma and metabolic conditions. Its pharmacokinetic profile in rats (Cₘₐₓ = 4016 ± 313.95 ng/mL, t₁/₂ = 9.57 ± 3.05 h) further supports its potential as an anticancer lead [4].
The synthetic versatility of the imidazo[4,5-b]pyridine core significantly contributes to its drug discovery value. Efficient routes typically involve cyclization reactions, such as the condensation of 2-amino-3-substituted pyridines with α-halocarbonyl compounds or their synthetic equivalents (e.g., α-tosyloxyketones, α-diazoketones). Subsequent N3-alkylation introduces diversely substituted alkyl chains (like butyl or isobutyl), while the C2-aminomethyl group can be installed directly or via functional group interconversion [7] [10]. This synthetic tractability facilitates the generation of extensive structure-activity relationship (SAR) libraries for lead optimization.
Table 2: Key Therapeutic Applications of Imidazo[4,5-b]pyridine Derivatives
Therapeutic Area | Molecular Target(s) | Biological Activity | Key Findings/Examples | References |
---|---|---|---|---|
Oncology | AKT1 (Protein Kinase B) | Inhibition of PI3K/AKT/mTOR signaling pathway | Compounds in patent WO2024073371A1 inhibit AKT1, impacting tumor growth and survival. | [2] |
Oncology | Pyruvate Kinase M2 (PKM2) | Inhibition of tumor glycolytic flux (Warburg effect) | Imidazopyridine-based lead molecule shows potent PKM2 inhibition and promising preclinical PK (Cₘₐₓ ~4016 ng/mL, t₁/₂ ~9.57 h). | [4] |
Kinase Inhibition | Trk Kinases, mTOR | Inhibition of oncogenic kinase signaling | Scaffold featured in potent and selective tropomyosin receptor kinase (Trk) degraders (PROTACs) and mTOR inhibitors. | [8] |
Drug Design | - | Privileged scaffold utility | Balances lipophilicity (Log P ~2-3) for permeability with H-bonding capacity for target affinity. Enables diverse N3 and C2 modifications. | [6] [8] [10] |
Synthetic Chemistry | - | Enabling SAR exploration | Accessible via cyclization (2-aminopyridines + α-electrophiles) and subsequent alkylation/functionalization. | [7] [10] |
The enduring significance of the imidazo[4,5-b]pyridine scaffold, as exemplified by (3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, stems from its unique convergence of structural mimicry, target versatility, and optimizable drug-like properties. Its ability to serve as a bioisosteric foundation for purines positions it as a critical template for developing novel therapeutics targeting nucleotide-dependent processes, particularly in oncology where kinase and metabolic enzyme inhibition offer compelling strategies for combating cancer progression and resistance [2] [4] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1